2-Carboxyethyl acrylate
Overview
Description
Mechanism of Action
Target of Action
2-Carboxyethyl acrylate (CEA) is primarily used as a monomer in the synthesis of various polymers . Its primary targets are the polymer chains where it is incorporated. It is particularly used in the production of acrylic, vinyl-acrylic, or styrenic-acrylic polymers .
Mode of Action
CEA can be polymerized in solution or emulsion . It reacts with other monomers to form polymers, contributing to the flexibility and adhesion properties of the resulting polymer . It is more reactive in its salt form than acrylic acid, allowing high levels of incorporation over a wide pH range .
Biochemical Pathways
The biochemical pathways involving CEA primarily relate to its polymerization. For instance, in a study, CEA was used to modify cellulose nanocrystals (CNCs) to improve their mechanical, adhesive, contact angle, and thermal properties . In another study, CEA was used in the hyperactivation of α-chymotrypsin (α-ChT) during the enzymatic cleavage reaction of the substrate N-glycyl-L-phenylalanine p-nitroanilide (GPNA) .
Pharmacokinetics
Its solubility in water suggests that it could be distributed in aqueous environments
Result of Action
The polymerization of CEA results in polymers with greater flexibility due to the lower glass transition of its homopolymer . This leads to improved adhesion in the resulting polymers . In the context of modifying CNCs, the use of CEA led to high shear stress, high toughness, efficient degradation, thermal stability, and recycling .
Action Environment
The action of CEA can be influenced by environmental factors such as temperature and pH. For instance, its reactivity can vary across a wide pH range . Additionally, safety data indicates that it forms explosive mixtures with air on intense heating , suggesting that temperature and air exposure are critical factors in its stability.
Biochemical Analysis
Biochemical Properties
2-Carboxyethyl acrylate plays a significant role in biochemical reactions, particularly in the modification of biomaterials. It is used in the preparation of DNase enzyme derivatives, which act as potent preventative materials against bacterial adhesion and biofilm formation. The carboxyl group in this compound allows it to interact with various enzymes and proteins, enhancing their adhesive properties and stability. This interaction is crucial in the development of advanced biomaterials with improved mechanical and thermal properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell function by modifying cellulose nanocrystals, thereby improving their mechanical, adhesive, and thermal properties. This modification enhances the interfacial adhesion between reinforced nanocrystals and epoxy resin systems, leading to better cellular compatibility and reduced cytotoxicity. Additionally, this compound impacts cell signaling pathways and gene expression, contributing to the development of more efficient and biocompatible materials .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can be polymerized in solution or emulsion to produce acrylic, vinyl-acrylic, or styrenic-acrylic polymers. These polymers exhibit greater flexibility and improved adhesion due to the lower glass transition temperature of the homopolymer. The molecular mechanism involves the interaction of the carboxyl group with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that modified cellulose nanocrystals with this compound exhibit high shear stress, high toughness, efficient degradation, and thermal stability. These properties make it suitable for long-term applications in various sectors, including energy storage and biomaterials .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound enhances the mechanical and adhesive properties of biomaterials without causing significant toxicity. At higher dosages, it may exhibit toxic or adverse effects, including cytotoxicity and reduced cellular compatibility. It is essential to determine the optimal dosage to maximize the benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the synthesis of polymers and biomaterials. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s carboxyl group plays a crucial role in these interactions, contributing to the development of advanced materials with enhanced properties .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function. The distribution behavior of this compound depends on factors such as the aqueous or organic phase and the pH of those phases .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with biomolecules. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it determines the compound’s interactions with enzymes and proteins within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Carboxyethyl acrylate can be synthesized through the reaction of acrylic acid with ethylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity . Another method involves the esterification of acrylic acid with 3-hydroxypropionic acid, followed by purification through distillation .
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to maintain consistent quality and efficiency. The process involves the use of high-purity reactants and catalysts to achieve optimal reaction rates and product yields . The final product is often stabilized with inhibitors to prevent premature polymerization during storage and transportation .
Chemical Reactions Analysis
Types of Reactions: 2-Carboxyethyl acrylate undergoes various chemical reactions, including:
Polymerization: It can be polymerized in solution or emulsion to produce acrylic, vinyl-acrylic, or styrenic-acrylic polymers.
Michael Addition: This reaction involves the addition of nucleophiles to the α,β-unsaturated carbonyl compound, leading to the formation of oligomers.
Esterification: Reaction with alcohols to form esters, which are useful intermediates in polymer synthesis.
Common Reagents and Conditions:
Polymerization: Initiated using free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under controlled temperature conditions.
Michael Addition: Typically conducted in the presence of a base catalyst at moderate temperatures.
Esterification: Requires acidic or basic catalysts and is performed under reflux conditions to drive the reaction to completion.
Major Products Formed:
Scientific Research Applications
2-Carboxyethyl acrylate finds extensive applications in scientific research and industry:
Comparison with Similar Compounds
Acrylic Acid: Similar in structure but lacks the carboxyethyl group, resulting in different polymer properties.
Methacrylic Acid: Contains a methyl group instead of a hydrogen atom on the α-carbon, leading to higher glass transition temperatures in its polymers.
3-Hydroxypropionic Acid: Used as an intermediate in the synthesis of 2-Carboxyethyl acrylate.
Uniqueness: this compound is unique due to its dual functionality, combining the reactivity of an acrylate with the adhesion properties of a carboxylic acid. This makes it particularly valuable in applications requiring both flexibility and strong adhesion .
Properties
IUPAC Name |
3-prop-2-enoyloxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-2-6(9)10-4-3-5(7)8/h2H,1,3-4H2,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUZOYPRAQASLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
117647-40-2, 102570-77-4 | |
Record name | Poly[oxy(1-oxo-1,3-propanediyl)], α-hydro-ω-[(1-oxo-2-propen-1-yl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=117647-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propenoic acid, 2-carboxyethyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102570-77-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2027834 | |
Record name | 2-Carboxyethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, 2-carboxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
24615-84-7 | |
Record name | 2-Carboxyethyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24615-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acryloyloxypropionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024615847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-carboxyethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Carboxyethyl acrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2027834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-carboxyethyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.130 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-CARBOXYETHYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KM1E1216WR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Carboxyethyl acrylate?
A1: this compound has the molecular formula C6H8O4 and a molecular weight of 144.13 g/mol.
Q2: What spectroscopic techniques are used to characterize this compound?
A2: Researchers commonly employ Fourier Transform Infrared Spectroscopy (FTIR) [, , , , , , , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy [, , , , ] to characterize the structure of CEA and its derivatives. These techniques provide information about the functional groups and bonding environments within the molecule. Additionally, X-ray photoelectron spectroscopy (XPS) is utilized to analyze the elemental composition and chemical states of CEA-modified surfaces. [, , , , ]
Q3: How does the presence of this compound affect the properties of epoxy resins?
A3: Incorporating CEA-modified cellulose nanocrystals (CNCs) into epoxy resin systems can significantly enhance the material's adhesive properties. Studies reveal improvements in modulus of elasticity, a lower coefficient of energy, and thermal expansion. [] This enhancement is attributed to the improved interfacial adhesion between the CNCs and the epoxy resin.
Q4: How does this compound contribute to the performance of alumina ceramics?
A4: CEA plays a crucial role as a monomer in the gelcasting and cold isostatic pressing of alumina ceramics. Its ability to limit the negative effects of oxygen inhibition allows for higher particle packing, leading to improved density and potentially enhanced mechanical properties in the final ceramic product. []
Q5: Can this compound modify the surface properties of polyurethane?
A5: Yes, researchers have successfully grafted CEA onto polyurethane surfaces using UV-induced graft polymerization. This modification, followed by the conjugation of sugar-based trisiloxane surfactants, significantly impacts the surface hydrophilicity and hemocompatibility of the material. [] Depending on the specific surfactant used, the modification can either suppress or promote protein adsorption and platelet adhesion.
Q6: How is this compound utilized in the development of monolithic stationary phases for chromatography?
A6: CEA serves as a key monomer in synthesizing various stationary phases for both reversed-phase and hydrophilic interaction liquid chromatography (HILIC). [, , ] The carboxyl group of CEA enables post-polymerization modification with various ligands, allowing for tailored selectivity towards different analytes like peptides, proteins, phenolic acids, nucleic acid bases, and nucleosides.
Q7: What makes this compound suitable for synthesizing biocompatible polyampholyte hydrogels?
A7: CEA's carboxyl group provides a negative charge, making it an ideal component for creating polyampholyte hydrogels with [2-(acryloyloxy)ethyl] trimethylammonium chloride (TMA) as the positively charged monomer. [, , , , , ] These hydrogels exhibit excellent resistance to nonspecific protein adsorption, a crucial factor for biocompatibility and preventing the foreign body response.
Q8: How do the properties of polyampholyte hydrogels based on this compound change with varying cross-linker chain length?
A8: Research shows that increasing the ethylene glycol repeat units in the cross-linker used in TMA/CEA polyampholyte hydrogels directly influences their degradation behavior and mechanical strength. [] Longer cross-linker chains lead to slower degradation rates and altered mechanical properties without significantly impacting the hydrogel's nonfouling characteristics.
Q9: Can this compound based hydrogels be used for controlled drug release?
A9: Yes, polyampholyte hydrogels synthesized from CEA and a positively charged monomer like TMA demonstrate the ability to control the release of drug molecules. [] This controlled release is influenced by factors like cross-linker density, solution pH, and ionic strength. The hydrogel's charged groups interact with charged drug molecules, further fine-tuning the release profile.
Q10: How does this compound contribute to the development of switchable adhesives?
A10: CEA can be incorporated into photoresponsive polyacrylate-based pressure-sensitive adhesives (PSAs). [] By incorporating chromophores into the polymer network, these PSAs exhibit reversible changes in adhesion upon exposure to light, enabling on-demand debonding. This property makes them suitable for applications requiring reversible adhesion, such as reusable tapes or responsive coatings.
Q11: What is the role of this compound in enhancing the stability of aluminum nanoparticles?
A11: Studies show that functionalizing oxide-passivated aluminum nanoparticles with CEA enhances their miscibility in various organic solvents and monomers. [, ] This improved compatibility arises from the interaction between the carboxyl group of CEA and the aluminum oxide surface.
Q12: Can this compound be used for targeted drug delivery to tumors?
A12: Research suggests that CEA-based hydrogel nanoparticles, when conjugated with specific peptides like the nucleolin-targeting F3 peptide, show potential for targeted drug delivery to tumor cells. [] These peptide-decorated nanoparticles exhibit enhanced uptake by cancer cells overexpressing nucleolin, offering a promising strategy for targeted therapy.
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